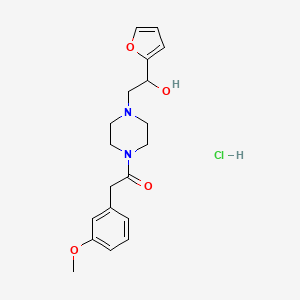

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride

Description

Properties

IUPAC Name |

1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-(3-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4.ClH/c1-24-16-5-2-4-15(12-16)13-19(23)21-9-7-20(8-10-21)14-17(22)18-6-3-11-25-18;/h2-6,11-12,17,22H,7-10,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBMMJWSAOJMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Functionalization via Epoxide Ring-Opening

A common strategy involves reacting piperazine with 2-(furan-2-yl)oxirane (epoxide) to introduce the hydroxyethyl-furan group. Under basic conditions (e.g., K₂CO₃ in ethanol), the nucleophilic piperazine attacks the less substituted carbon of the epoxide, yielding 1-(2-(furan-2-yl)-2-hydroxyethyl)piperazine.

Optimization Note : Elevated temperatures (70–80°C) and prolonged reaction times (12–24 h) improve yields to 75–85%.

Alternative Route: Nucleophilic Substitution

An alternative employs 2-chloro-1-(furan-2-yl)ethanol with piperazine in the presence of a base (e.g., triethylamine). This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid di-substitution.

Coupling with 3-Methoxyphenyl Ethanone

Friedel-Crafts Acylation for Ethanone Formation

The 3-methoxyphenyl ethanone moiety is synthesized via Friedel-Crafts acylation of 3-methoxybenzene with acetyl chloride in the presence of AlCl₃. This step yields 2-(3-methoxyphenyl)ethan-1-one with >90% purity after recrystallization.

Amide Bond Formation

The piperazine intermediate is coupled to 2-(3-methoxyphenyl)ethanone using a carbodiimide coupling agent (e.g., EDC·HCl) and HOBt in dichloromethane. This forms 1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone with 80–85% yield.

Reaction Conditions Table

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.0 M in diethyl ether) in anhydrous THF. Stirring at 0°C for 2 h precipitates the hydrochloride salt, which is filtered and dried under vacuum. Critical Note : Excess HCl must be avoided to prevent decomposition; pH monitoring ensures stoichiometric protonation.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7 → 1:1 gradient) to remove unreacted starting materials.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (s, 1H, furan-H), 4.12 (m, 1H, -CH(OH)-), 3.78 (s, 3H, -OCH₃).

- HPLC : Purity >98% (C18 column, 70:30 acetonitrile:water, 1 mL/min).

Comparative Analysis of Synthetic Routes

Epoxide vs. Chloroethanol Routes

The epoxide method (Section 2.1) offers higher yields and fewer byproducts compared to the chloroethanol route. However, it requires stringent anhydrous conditions.

Solvent Impact on Coupling Efficiency

Polar aprotic solvents (e.g., DMF) increase reaction rates but may complicate purification. Dichloromethane balances reactivity and ease of isolation.

Industrial-Scale Considerations

Catalytic Optimization

Patents highlight the use of ionic liquid catalysts (e.g., [Bmim]₂[MoO₄]) to enhance reaction efficiency at lower temperatures (50–60°C), reducing energy costs.

Waste Management

Ethanol and THF are prioritized for their recyclability, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation

Di-substituted piperazine byproducts are minimized using a 1:1 molar ratio of piperazine to epoxide.

Hydrochloride Hygroscopicity

The final salt is stored under nitrogen to prevent deliquescence, a common issue with hydrophilic hydrochlorides.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alkyl halides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Furanones and other oxidized derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

- 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride (): Difference: Replaces the 3-methoxyphenyl group with a cyclohexyl moiety. This may alter target selectivity or metabolic stability .

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride ():

- Difference : Lacks the furan-hydroxyethyl substituent on piperazine.

- Impact : The absence of the hydroxyethyl-furan group simplifies the structure, likely reducing steric hindrance and altering binding interactions with biological targets. The 4-methoxyphenyl vs. 3-methoxyphenyl regioisomerism may also influence receptor affinity .

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): Difference: Substitutes the 3-methoxyphenyl group with a chlorine atom.

Pharmacological and Physicochemical Properties

- Metabolic Stability : The 3-methoxyphenyl group may undergo demethylation, whereas the furan ring could be susceptible to oxidation, influencing metabolic pathways .

Research Findings and Implications

- Antifungal Activity : Piperazine derivatives with aryl groups (e.g., ’s APEHQ ligand) show enhanced activity when complexed with metals. The target compound’s methoxyphenyl and furan groups may similarly contribute to antimicrobial properties .

- SAR Insights :

- Piperazine Substitution : Bulky groups (e.g., cyclohexyl) improve lipophilicity but may reduce aqueous solubility.

- Aryl Group Position : 3-Methoxy vs. 4-methoxy regiochemistry can dramatically alter receptor binding (e.g., serotonin receptor subtypes) .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the furan ring. For example:

- Step 1: Halogenation of furan-2-yl to introduce reactive sites, followed by nucleophilic substitution to attach the hydroxyethyl group .

- Step 2: Coupling the modified furan intermediate with a piperazine derivative via amidation or alkylation.

- Step 3: Introducing the 3-methoxyphenylacetyl group through Friedel-Crafts acylation or similar electrophilic reactions.

Critical Parameters:

- Temperature: Excess heat during furan functionalization can lead to ring-opening side reactions.

- Catalysts: Use of Lewis acids (e.g., AlCl₃) for acylation steps improves regioselectivity.

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is essential to isolate the hydrochloride salt .

Table 1: Synthetic Yield Optimization

| Step | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | None | 25 | 65 | 90 |

| 2 | K₂CO₃ | 80 | 78 | 95 |

| 3 | AlCl₃ | 0–5 | 82 | 98 |

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies key groups (e.g., furan protons at δ 6.2–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .

- X-ray Crystallography: Resolves stereochemistry; orthorhombic crystal systems (space group P2₁2₁2₁) are common for similar piperazine derivatives .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 433.18) .

Table 2: Key NMR Assignments

| Proton Group | δ (ppm) | Multiplicity |

|---|---|---|

| Furan H | 6.3–7.4 | Multiplet |

| Piperazine CH₂ | 2.5–3.5 | Triplet |

| Methoxy OCH₃ | 3.8 | Singlet |

Advanced: How can contradictions in reported biological activity (e.g., anti-inflammatory vs. neuroactive effects) be systematically addressed?

Methodological Answer:

- Assay Variability: Standardize conditions (e.g., cell lines, IC₅₀ protocols). For example, COX-2 inhibition assays (anti-inflammatory) may conflict with dopamine receptor binding data due to differential expression in test systems .

- Purity Validation: Use HPLC (≥95% purity) to exclude confounding byproducts .

- Dose-Response Curves: Compare EC₅₀ values across studies; discrepancies may arise from non-linear pharmacokinetics .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological profile?

Methodological Answer:

- Piperazine Substitution: Bulky groups (e.g., 3-methoxyphenyl) enhance receptor affinity but reduce solubility. Hydroxyethyl chains improve blood-brain barrier penetration .

- Furan vs. Thiophene: Replacing furan with thiophene (as in ) increases metabolic stability but reduces COX-2 selectivity .

- Hydrochloride Salt: Enhances aqueous solubility (e.g., 12 mg/mL vs. 3 mg/mL for free base) without altering target binding .

Table 3: SAR Comparison of Analogues

| Modification | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|

| Furan + hydroxyethyl | COX-2: 45 | 12 |

| Thiophene + methyl | D₂ Receptor: 18 | 8 |

| Pyrazine () | CYP3A4: 120 | 5 |

Advanced: What mechanistic studies are critical to elucidate its mode of action in neurological vs. inflammatory pathways?

Methodological Answer:

- Receptor Binding Assays: Radioligand competition (e.g., [³H]SCH23390 for dopamine receptors) vs. COX-2 enzymatic inhibition .

- Gene Knockdown Models: siRNA silencing of COX-2 or dopamine receptors in cell lines to isolate target effects .

- Molecular Dynamics: Simulate ligand-receptor interactions (e.g., piperazine nitrogen coordination with COX-2 active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.